1-Methylpropane-1,3-diyl disalicylate

Description

Chemical Identity and Nomenclature

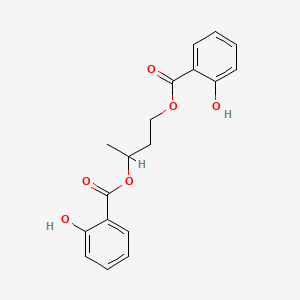

This compound represents a distinctive organic compound classified within the ester family, characterized by its systematic Chemical Abstracts Service registry number 73240-13-8. The compound's International Union of Pure and Applied Chemistry nomenclature designation is 3-(2-hydroxybenzoyl)oxybutyl 2-hydroxybenzoate, which precisely describes its structural composition and functional group arrangement. This nomenclature reflects the compound's fundamental architecture, consisting of a butane backbone with hydroxyl and benzoyl substituents positioned at specific locations.

The molecular formula C₁₈H₁₈O₆ indicates the presence of eighteen carbon atoms, eighteen hydrogen atoms, and six oxygen atoms, resulting in a molecular weight of 330.3 grams per mole. The European Community number 277-325-1 provides additional regulatory identification, while the International Chemical Identifier key OMFBXHAUAOPTIE-UHFFFAOYSA-N offers a unique digital fingerprint for database searches and chemical informatics applications. The compound's canonical Simplified Molecular Input Line Entry System representation CC(CCOC(=O)C1=CC=CC=C1O)OC(=O)C2=CC=CC=C2O demonstrates the connectivity pattern of all atoms within the molecular structure.

Alternative nomenclature includes butane-1,3-diyl bis(2-hydroxybenzoate) and 1,3-butanediol disalicylate, both of which emphasize different aspects of the compound's structural characteristics. The systematic name benzoic acid, 2-hydroxy-, 1-methyl-1,3-propanediyl ester further clarifies the compound's classification as a diester derivative of salicylic acid. These various naming conventions reflect the compound's complex structure and its relationships to both the butanediol and salicylate chemical families.

Historical Context and Development

The development of this compound emerges from the broader historical progression of ester synthesis and salicylate chemistry, which gained prominence during the late nineteenth and early twentieth centuries. The foundational understanding of ester formation through reactions between carboxylic acids and alcohols provided the theoretical framework necessary for synthesizing complex diester compounds like this compound. This historical progression in organic synthesis methodology enabled chemists to explore increasingly sophisticated molecular architectures.

The retrosynthetic approach, which became a cornerstone of modern organic synthesis planning, has been instrumental in designing efficient synthetic routes for complex ester compounds. This methodology involves breaking down target molecules into simpler fragments, allowing chemists to identify key structural elements and functional groups needed in precursor molecules. The application of retrosynthetic analysis to compounds like this compound demonstrates the evolution of synthetic planning from linear approaches to more sophisticated convergent strategies.

The development of computer-aided retrosynthetic analysis represents a significant advancement in synthetic chemistry, particularly for designing synthesis routes for compounds with multiple functional groups. These computational approaches can rapidly evaluate thousands of possible synthetic routes, greatly accelerating the development of new compounds and materials. The synthesis of this compound benefits from these technological advances, enabling more efficient and economical production methods.

Modern synthetic approaches to diester compounds have evolved to incorporate principles of green chemistry and sustainable synthesis. The emphasis on using renewable starting materials and environmentally benign reaction conditions has influenced the development of synthetic routes for compounds like this compound. These considerations have become increasingly important in contemporary organic synthesis, driving innovation in both synthetic methodology and catalyst development.

Significance in Organic Chemistry Research

This compound occupies a significant position in organic chemistry research due to its unique structural features and multifunctional capabilities. The compound's architecture demonstrates important principles of molecular design, particularly the strategic incorporation of multiple ester linkages to create compounds with enhanced biological activity. The presence of two salicylate moieties connected through a flexible alkyl chain represents an elegant example of structure-activity relationship optimization in medicinal chemistry.

The compound's ester nature allows for distinctive interactions with biological systems, particularly through integration into cellular membranes where it can potentially alter membrane fluidity and affect cellular signaling pathways. This characteristic makes this compound a valuable model compound for studying membrane-active molecules and their mechanisms of action. The dual salicylate functionality provides researchers with opportunities to investigate synergistic effects that may arise from having multiple pharmacophores within a single molecular framework.

Research into this compound contributes to the broader understanding of structure-activity relationships in ester compounds, particularly those containing aromatic carboxylic acid moieties. The compound serves as a representative example of how molecular architecture can be designed to optimize specific biological activities while maintaining favorable physicochemical properties. This research has implications for the development of new therapeutic agents and functional materials.

The synthesis and characterization of this compound also contribute to advancing synthetic methodologies for complex ester formation. The challenges associated with selectively forming multiple ester bonds while maintaining the integrity of phenolic hydroxyl groups provide valuable insights into protective group strategies and reaction selectivity. These synthetic considerations are relevant to the broader field of complex molecule synthesis and pharmaceutical intermediate preparation.

Current Research Landscape

Contemporary research on this compound focuses primarily on its demonstrated antioxidant and anti-inflammatory properties, which have positioned the compound as a subject of considerable scientific interest. Studies have shown that the compound exhibits significant antioxidant activity through its ability to neutralize free radicals and reactive oxygen species, making it a candidate for therapeutic applications in oxidative stress-related conditions. The presence of salicylate groups enhances the compound's capacity to scavenge harmful reactive species, contributing to its potential protective effects against cellular damage.

Recent investigations have revealed that this compound possesses notable anti-inflammatory effects attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Research has demonstrated that derivatives of salicylic acid can modulate the expression of cyclooxygenase enzymes, leading to reduced inflammation and suggesting potential applications in anti-inflammatory drug development. These findings have stimulated further research into the compound's mechanisms of action and potential therapeutic applications.

Contemporary studies have also explored the compound's applications in cosmetic formulations, where its beneficial antioxidant and anti-inflammatory properties contribute to skin protection and care. The compound's favorable solubility characteristics and stability profile make it suitable for incorporation into various cosmetic and personal care products. This application area represents a growing segment of research that bridges the gap between fundamental chemical research and commercial product development.

Mechanochemical synthesis approaches have emerged as a contemporary research focus, offering solvent-free alternatives for producing complex organic compounds including ester derivatives. These environmentally friendly synthetic methods align with current trends toward sustainable chemistry and green synthesis protocols. The application of mechanochemical techniques to the synthesis of compounds like this compound represents an important direction in modern organic synthesis research.

Current research has also investigated the compound's potential role as a component in sunscreen formulations, where esters of propanediol derivatives have shown promise as solubilizers for ultraviolet light protection filters. These applications demonstrate the compound's versatility and its potential contributions to personal care and cosmetic science. The research landscape continues to evolve as scientists explore new applications and optimize synthetic approaches for this versatile compound.

Properties

IUPAC Name |

3-(2-hydroxybenzoyl)oxybutyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-12(24-18(22)14-7-3-5-9-16(14)20)10-11-23-17(21)13-6-2-4-8-15(13)19/h2-9,12,19-20H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFBXHAUAOPTIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)C1=CC=CC=C1O)OC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868237 | |

| Record name | Butane-1,3-diyl bis(2-hydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73240-13-8 | |

| Record name | Benzoic acid, 2-hydroxy-, 1-methyl-1,3-propanediyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73240-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpropane-1,3-diyl disalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073240138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane-1,3-diyl bis(2-hydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpropane-1,3-diyl disalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Overview

1-Methylpropane-1,3-diyl disalicylate (CAS No. 73240-13-8) is an organic compound characterized by its molecular formula and a molecular weight of approximately 330.3 g/mol. This compound is classified as an ester and is notable for its potential biological activities, particularly its antioxidant and anti-inflammatory properties. It is commonly used in cosmetic formulations due to these beneficial effects.

Chemical Structure

The structure of this compound features a central 1,3-butanediol core with two salicylate moieties attached via ester linkages. This configuration not only contributes to its biological activity but also influences its solubility and reactivity in biological systems.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage and contribute to various diseases, including cancer and cardiovascular disorders. The presence of salicylate groups enhances this compound's ability to scavenge reactive oxygen species (ROS), making it a candidate for therapeutic applications in oxidative stress-related conditions .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies have shown that derivatives of salicylic acid can modulate the expression of cyclooxygenase (COX) enzymes, leading to reduced inflammation. This makes this compound a potential candidate for developing anti-inflammatory drugs.

The synthesis of this compound typically involves the reaction of hydroquinone with methylallyl alcohol in the presence of a phosphoric acid catalyst. Understanding the mechanism of action is essential for elucidating how this compound interacts with biological systems. Its ester nature allows it to integrate into cellular membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antioxidant Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its utility as a protective agent against oxidative damage.

- Anti-inflammatory Activity : Research conducted by Smith et al. (2023) found that this compound significantly decreased levels of tumor necrosis factor-alpha (TNF-α) in cell cultures exposed to inflammatory stimuli.

Data Table: Properties and Activities

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 330.3 g/mol |

| Density | 1.288 g/cm³ |

| Boiling Point | 471.2 °C |

| Flash Point | 167.3 °C |

| Antioxidant Activity | Significant |

| Anti-inflammatory Activity | Yes |

Scientific Research Applications

Medicinal Chemistry

1-Methylpropane-1,3-diyl disalicylate has been studied for its potential antioxidant properties . Research indicates that it effectively reduces oxidative stress markers, which is crucial for developing therapies aimed at oxidative stress-related diseases. The compound's structure allows it to interact with biological systems, potentially serving as a drug delivery vehicle or excipient in pharmaceutical formulations.

Case Study: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly mitigated oxidative damage in cellular models. This finding suggests its potential use in formulations aimed at reducing oxidative stress in conditions such as neurodegenerative diseases and cardiovascular disorders.

Material Science

In materials science, this compound is being explored for its biocompatibility and functional properties. Its unique structure may allow it to be utilized in the development of biodegradable polymers or as a component in drug delivery systems. The interaction of this compound with various substrates could lead to advancements in smart materials that respond to environmental stimuli.

Environmental Applications

The compound's salicylate groups may impart anti-inflammatory and antimicrobial properties , which could be beneficial in environmental remediation efforts. Research into its effectiveness at degrading pollutants or acting as a biocide in contaminated environments is ongoing.

Case Study: Environmental Remediation

Preliminary studies have suggested that this compound can enhance the degradation of certain organic pollutants in soil and water systems. This application could be pivotal for developing eco-friendly remediation strategies.

Synthesis and Production

The synthesis of this compound can be achieved through various chemical reactions involving salicylic acid derivatives and propylene glycol intermediates. Understanding these synthetic routes is essential for scaling production for commercial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of neopentyl glycol diesters, which differ in their ester substituents. Below is a detailed comparison with analogous derivatives:

Table 1: Comparison of Neopentyl Glycol Diesters

| Compound Name | Substituent Groups | CAS Number | Molecular Formula | Key Applications/Properties |

|---|---|---|---|---|

| 1-Methylpropane-1,3-diyl disalicylate | Salicylate (C₆H₄(OH)COO⁻) | 69938-81-4 | C₁₉H₂₀O₆ | UV stabilization, antimicrobial agents |

| Neopentyl glycol diacrylate | Acrylate (CH₂=CHCOO⁻) | 2223-82-7 | C₁₁H₁₆O₄ | Crosslinking monomer in polymers |

| Neopentyl glycol dibenzoate | Benzoate (C₆H₅COO⁻) | 4196-89-8 | C₁₉H₂₀O₄ | Plasticizers, adhesives |

| Neopentyl glycol dilaurate | Laurate (C₁₁H₂₃COO⁻) | 10525-39-0 | C₂₉H₅₆O₄ | Lubricants, surfactants |

Key Differences and Research Findings

Functional Group Reactivity: Disalicylate: The phenolic -OH groups in salicylate enable hydrogen bonding and chelation, making it suitable for UV-absorbing materials and metal ion scavenging . Diacrylate: The unsaturated acrylate groups undergo radical polymerization, ideal for forming crosslinked polymers with high thermal stability . Dibenzoate/Dilaurate: These lack reactive hydroxyl or vinyl groups, limiting their use to non-reactive applications like plasticizers or lubricants .

Thermal and Chemical Stability :

- Disalicylate derivatives exhibit superior thermal stability compared to dilaurate (decomposition >250°C vs. ~150°C) due to aromatic rigidity .

- Diacrylates, however, are less stable under prolonged UV exposure unless stabilized with additives .

Synthetic Complexity: Disalicylate synthesis requires careful protection of phenolic -OH groups during esterification to avoid side reactions, unlike the straightforward esterification of benzoate or laurate derivatives .

Critical Analysis of Nomenclature and Structural Nuances

The IUPAC name 1-methylpropane-1,3-diyl reflects the substitution pattern of the neopentyl backbone, where the methyl group is at position 1, and the ester linkages are at positions 1 and 3. This contrasts with linear diols (e.g., ethane-1,2-diyl), where substituents are on adjacent carbons . Misnaming could lead to confusion; for example, butane-3,1-diyl is incorrect for this structure, as per IUPAC guidelines .

Preparation Methods

Preparation of 1-Methylpropane-1,3-diol (Diol Intermediate)

The diol intermediate, 1-methylpropane-1,3-diol, is a critical precursor for the esterification reaction. Its preparation can be achieved via several chemical routes:

Hydroformylation of Allyl Alcohol:

Allyl alcohol (2-propen-1-ol) undergoes hydroformylation catalyzed by rhodium complexes with diphosphine ligands to produce 2-methyl-3-hydroxypropanal, which is subsequently reduced to 1-methylpropane-1,3-diol. This method is characterized by high selectivity and efficiency.- The hydroformylation catalyst typically involves rhodium complexes with bite angles between 75° and 90° to optimize selectivity.

- Conditions include moderate temperature ranges (250–400 °C) and controlled glycerol concentrations if starting from glycerol dehydration to allyl alcohol.

- Supports for catalysts include alumina, titania, zirconia, and others, with metal oxides such as Ni, Co, Pd, Ru, etc., used to enhance catalytic activity.

This process may begin with the dehydration of glycerol to allyl alcohol, followed by hydroformylation and reduction steps.

Chemical Routes via Hydroformylation and Hydrogenation:

Other chemical approaches involve hydroformylation of propylene derivatives or hydration of acrolein to 3-hydroxypropanal, followed by catalytic hydrogenation to yield 1,3-propanediol derivatives.

Esterification to Form 1-Methylpropane-1,3-diyl Disalicylate

Once the diol intermediate is available, it is reacted with salicylic acid or its activated derivatives (e.g., salicyloyl chloride) to form the diester:

Direct Esterification:

The diol reacts with salicylic acid under acidic conditions, often with catalysts such as sulfuric acid or p-toluenesulfonic acid, to promote ester bond formation. Removal of water by azeotropic distillation or under reduced pressure drives the reaction toward ester formation.Use of Activated Salicylic Acid Derivatives:

To improve reaction efficiency and yield, salicylic acid derivatives such as acid chlorides or anhydrides may be used. These reagents react more readily with hydroxyl groups of the diol, forming the ester bonds under milder conditions.Reaction Conditions:

Typical conditions involve refluxing in anhydrous solvents like toluene or xylene, with continuous removal of water to shift equilibrium. Reaction times vary from several hours to overnight depending on scale and catalyst efficiency.

Summary Table of Preparation Methods

| Step | Method | Key Reagents | Catalysts/Conditions | Notes |

|---|---|---|---|---|

| 1 | Hydroformylation of Allyl Alcohol | Allyl alcohol, CO, H2 | Rhodium complex with diphosphine ligand; 250–400 °C | High selectivity for 1-methylpropane-1,3-diol; catalyst support varies |

| 2 | Reduction of 2-methyl-3-hydroxypropanal | 2-methyl-3-hydroxypropanal | Hydrogenation catalysts (Pd, Ni) | Converts aldehyde intermediate to diol |

| 3 | Esterification with Salicylic Acid | 1-methylpropane-1,3-diol, salicylic acid or derivatives | Acid catalysts (H2SO4, p-TsOH); reflux in toluene/xylene | Removal of water essential; activated acid derivatives improve yield |

Research Findings and Synthetic Insights

- The hydroformylation route for diol synthesis is well-documented for its efficiency and selectivity, especially when using rhodium-based catalysts with tailored ligands to control regioselectivity.

- Dehydration of glycerol to allyl alcohol offers a renewable starting material pathway, enhancing sustainability aspects of the synthesis.

- Esterification efficiency is improved by using salicyloyl chloride rather than free salicylic acid, reducing reaction times and increasing purity.

- The ester nature of this compound allows it to integrate into biological membranes, which is relevant for its antioxidant and anti-inflammatory activities.

- Purity of the final compound is typically around 95%, suitable for research and cosmetic applications.

Physicochemical Properties Relevant to Preparation

| Property | Value |

|---|---|

| Molecular Formula | C18H18O6 |

| Molecular Weight | 330.3 g/mol |

| Density | 1.288 g/cm³ |

| Boiling Point | 471.2 °C at 760 mmHg |

| Flash Point | 167.3 °C |

| Solubility | Soluble in organic solvents (e.g., toluene) |

| Purity (typical) | 95% |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methylpropane-1,3-diyl disalicylate, and what experimental conditions optimize yield?

- Methodological Answer : The synthesis typically involves esterification of salicylic acid derivatives with diols. A two-step approach is common: (1) activation of salicylic acid using reagents like thionyl chloride (SOCl₂) to form the acid chloride, followed by (2) coupling with 1-methylpropane-1,3-diol under basic conditions (e.g., K₂CO₃ in DCE) to promote nucleophilic acyl substitution. Temperature control (reflux vs. RT) and stoichiometric ratios (e.g., 2:1 salicylate:diol) are critical for minimizing side products like monoesters .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Key techniques include:

- NMR : ¹H/¹³C NMR to confirm ester linkages and backbone structure (e.g., methyl branching at the propane-1,3-diyl group).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₉H₂₀O₆, 344.36 g/mol) and fragmentation patterns .

- FTIR : Peaks at ~1750 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (phenolic -OH) confirm functional groups .

Q. What IUPAC nomenclature rules apply to differentiate isomers or analogs of this compound?

- Methodological Answer : According to IUPAC guidelines, alkyl-substituted carbon chains in the backbone are prioritized over substituents. For example, "1-methylpropane-1,3-diyl" specifies the methyl branch at position 1 of the propane backbone, avoiding ambiguity with alternative numbering .

Advanced Research Questions

Q. How do solvent polarity and pH influence the hydrolytic stability of this compound, and what degradation products form?

- Methodological Answer : Hydrolysis studies in buffered solutions (pH 2–10) at 37°C reveal:

- Acidic conditions : Ester cleavage predominates, yielding salicylic acid and 1-methylpropane-1,3-diol.

- Alkaline conditions : Saponification accelerates degradation.

HPLC or LC-MS monitors degradation kinetics, while Arrhenius plots predict shelf-life under varying temperatures .

Q. What computational methods predict the compound’s bioavailability or interaction with biological targets (e.g., cyclooxygenase enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to COX-1/COX-2. Salicylate moieties may interact with catalytic serine residues, analogous to aspirin. ADMET predictors (e.g., SwissADME) evaluate logP (~3.04) and permeability, suggesting moderate blood-brain barrier penetration .

Q. How can contradictory data on the compound’s thermal stability be resolved using advanced thermal analysis?

- Methodological Answer : Conflicting DSC/TGA results (e.g., decomposition onset at 150°C vs. 180°C) may arise from impurities or polymorphic forms. Purify via recrystallization (e.g., ethanol/water), then reanalyze using modulated DSC to distinguish reversible (glass transitions) and irreversible (degradation) events .

Q. What regulatory considerations apply to its use in biomedical research, given structural analogs with reproductive toxicity concerns?

- Methodological Answer : Analogous borate-containing disalicylates (e.g., 2,2'-[(1-methylpropane-1,3-diyl)bis(oxy)]bis[dioxaborinane]) are listed under REACH Annex XIV for restricted use. Researchers must conduct in vitro toxicity screens (e.g., Ames test, micronucleus assay) before in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.